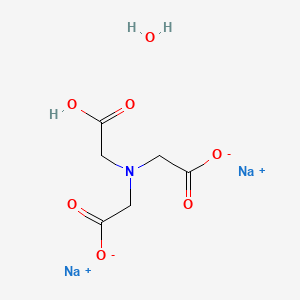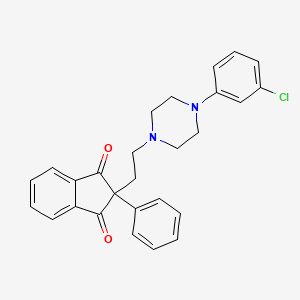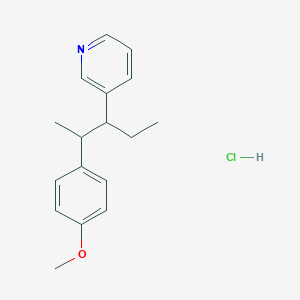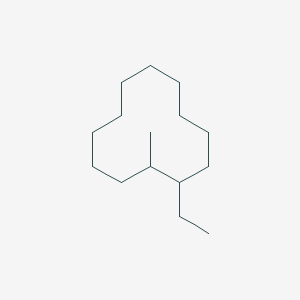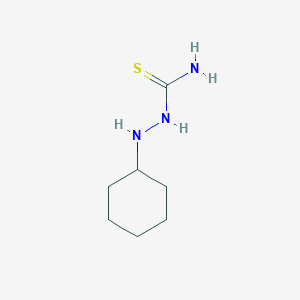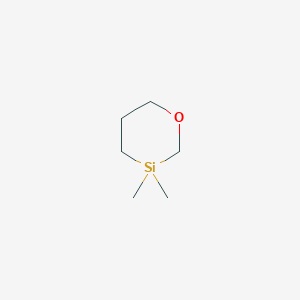
Ethyl bis(phenylethynyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bis(phenylethynyl)phosphinate is an organophosphorus compound with the molecular formula C18H15O2P It is characterized by the presence of two phenylethynyl groups attached to a phosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl bis(phenylethynyl)phosphinate typically involves the reaction of ethyl phosphinate with phenylacetylene under specific conditions. One common method is the Arbusov reaction, where ethyl bis(bromomethyl)phosphinate reacts with triethyl phosphite and trimethyl phosphite to produce bis(phosphonomethyl)phosphinate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl bis(phenylethynyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenylethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions often require catalysts like palladium or copper and may involve ligands such as proline or pipecolinic acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphinates.
Applications De Recherche Scientifique
Ethyl bis(phenylethynyl)phosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl bis(phenylethynyl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, its derivatives may inhibit enzymes by mimicking natural substrates or transition states . The exact pathways and targets depend on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
Phosphinic Acid: Similar in structure but lacks the phenylethynyl groups.
Phosphonates: Contain a phosphorus-carbon bond but differ in their chemical properties and reactivity.
Phosphates: Widely found in nature and have different biological roles compared to phosphinates.
Uniqueness: Ethyl bis(phenylethynyl)phosphinate is unique due to the presence of phenylethynyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research .
Propriétés
Numéro CAS |
25411-71-6 |
|---|---|
Formule moléculaire |
C18H15O2P |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-[ethoxy(2-phenylethynyl)phosphoryl]ethynylbenzene |
InChI |
InChI=1S/C18H15O2P/c1-2-20-21(19,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-12H,2H2,1H3 |
Clé InChI |
GEERCFCVZLZTDR-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



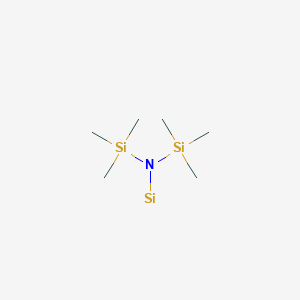
![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)
